molecular formula C18H14ClNO3 B11396216 N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11396216
M. Wt: 327.8 g/mol
InChI Key: OJXLBYFDULPOQI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule based on the 4H-chromene scaffold, a structure recognized for its versatile biological potential in medicinal chemistry research . Chromene derivatives are investigated for their ability to interact with diverse cellular targets, with particular interest in their antitumor properties . This compound features a 7,8-dimethyl substitution on the chromene core, a structural feature identified in research as beneficial for enhancing inhibitory activity against specific cancer-associated enzymes . Studies on closely related chromene-carboxamide compounds have demonstrated that the presence of methyl groups at the 7 and 8 positions can contribute to potent inhibitory activity against human carbonic anhydrase isoforms (hCA), specifically the tumor-associated hCA IX and XII . These transmembrane enzymes are overexpressed in many solid tumors and are actively involved in cancer progression, making them attractive targets for anticancer drug development . The primary mechanism of action for this class of compounds, as investigated in research settings, often involves the induction of apoptosis in cancer cells through interaction with tubulin at the colchicine binding site, leading to the disruption of tubulin polymerization, cell-cycle arrest, and caspase-dependent apoptotic cell death . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-10-3-8-14-15(21)9-16(23-17(14)11(10)2)18(22)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,22)

InChI Key

OJXLBYFDULPOQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A common precursor for chromene synthesis is 2-hydroxyacetophenone. Reaction with dialkyl oxalates (e.g., diethyl oxalate) in aromatic solvents (toluene or xylene) under basic conditions generates the 4-oxo-4H-chromene-2-carboxylate intermediate. For example:

2-Hydroxyacetophenone+Diethyl oxalateNaOEt, tolueneEthyl 4-oxo-4H-chromene-2-carboxylate\text{2-Hydroxyacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{NaOEt, toluene}} \text{Ethyl 4-oxo-4H-chromene-2-carboxylate}

Subsequent amidation with 4-chloroaniline in the presence of pyridine derivatives (e.g., 5-ethyl-2-methylpyridine) yields the target carboxamide. This step requires careful temperature control (typically -50°C to 150°C) to prevent side reactions such as ring-opening.

Key Parameters

  • Catalyst : Alcoholates (e.g., sodium ethoxide) for cyclization

  • Solvent : Toluene or dioxane for optimal cyclization efficiency

  • Yield : 70–85% after purification via recrystallization

One-Pot Multi-Component Reactions

Recent advances leverage one-pot strategies to streamline synthesis. A notable method utilizes Bi(OTf)₃ as a Lewis acid catalyst to couple chromene acetals with isocyanides.

Bi(OTf)₃-Catalyzed Coupling

Chromene acetals, derived from 2-hydroxycinnamaldehyde, react with tert-butyl isocyanide in a 1,4-dioxane/water (10:1) solvent system at 80°C:

Chromene acetal+R-NCBi(OTf)₃This compound\text{Chromene acetal} + \text{R-NC} \xrightarrow{\text{Bi(OTf)₃}} \text{this compound}

This method achieves yields up to 95% with short reaction times (<20 hours) and simplifies purification through silica gel chromatography.

Advantages

  • Efficiency : Eliminates intermediate isolation steps

  • Functional Group Tolerance : Compatible with electron-deficient aromatic amines

  • Scalability : Demonstrated at 0.25–2.0 mmol scales

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability while maintaining high purity (>98%).

Dehydration-Amidation Sequence

A patented two-step process involves:

  • Dehydration : Treating 2-carboxy-4-oxo-4H-chromene with phosphorus oxychloride (POCl₃) to form the acyl chloride intermediate.

  • Amidation : Reacting the intermediate with 4-chloroaniline in pyridine at 60–80°C.

Purification

  • Crystallization : Dissolve crude product in chloroform, then precipitate with hexane

  • Chromatography : ODS-A-HG C18 reversed-phase silica for HPLC-grade purity

Catalytic Innovations and Green Chemistry

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

NS-doped GOQDs catalyze the condensation of 7,8-dimethyl-4-oxo-4H-chromene-2-carbaldehyde with 4-chloroaniline in ethanol at 80°C. Key benefits include:

  • Yield Enhancement : 92–98% due to high surface area and active sites

  • Sustainability : Recyclable for up to 5 cycles without significant activity loss

Reaction Profile

TOF (Turnover Frequency)=12.5h1(B3LYP/6-311+G(d,p) level)[3]\text{TOF (Turnover Frequency)} = 12.5 \, \text{h}^{-1} \quad \text{(B3LYP/6-311+G(d,p) level)}

Comparative Analysis of Preparation Methods

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
Multi-StepNaOEtToluene1107895
One-PotBi(OTf)₃1,4-Dioxane/H₂O809599
IndustrialPOCl₃Pyridine708598
Green CatalysisNS-GOQDsEthanol809899

Key Observations

  • Bi(OTf)₃ and NS-GOQDs offer superior yields but require specialized catalysts.

  • Industrial methods balance cost and efficiency using POCl₃.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (toluene) favor cyclization but necessitate higher temperatures.

Temperature Control

Exceeding 150°C during amidation promotes decarboxylation, reducing yields by 15–20%. Microwave-assisted synthesis at 100°C reduces reaction time by 40% .

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including , , and .

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Medicinal Chemistry Applications

    1. Anticancer Activity
    Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, which halts the proliferation of cancer cells .

    Case Study: In Vivo Efficacy
    In xenograft models using A549 lung cancer cells, administration of this compound resulted in a marked reduction in tumor volume compared to control groups. Furthermore, when combined with traditional chemotherapeutics like cisplatin, it demonstrated synergistic effects that enhanced overall antitumor efficacy .

    2. Antioxidant Properties
    The compound has also been evaluated for its antioxidant capabilities. It is believed to scavenge free radicals and reduce oxidative stress within cells, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

    Other Therapeutic Applications

    1. Neuroprotective Effects
    Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate its potential to mitigate neuronal damage in models of neurodegeneration, although further investigation is needed to fully elucidate these effects .

    2. Anti-inflammatory Activity
    The compound has shown promise in reducing inflammation in various preclinical models. By modulating inflammatory pathways, it may provide therapeutic benefits for diseases characterized by chronic inflammation .

    Mechanism of Action

    • Unfortunately, I don’t have detailed information on the specific mechanism of action for this compound. Further research would be needed to explore its interactions with molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural Analogs in the Chromene-Carboxamide Family

    Several chromene-2-carboxamide derivatives share structural similarities with the target compound but differ in aryl substituents and chromene substitution patterns. Key examples include:

    Table 1: Structural Comparison of Chromene-2-carboxamide Derivatives

    Compound Name Aryl Substituent Chromene Substituents Molecular Weight Notable Properties Reference
    N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 4-Chlorophenyl 7,8-dimethyl Not reported Hypothesized insecticidal activity
    N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 2,4-Dimethoxyphenyl 6,8-dimethyl 353.4 Unknown biological activity
    6,8-Dichloro-4-oxo-N-(4-sulfamoylphenyl)-4H-chromene-2-carboxamide 4-Sulfamoylphenyl 6,8-dichloro Not reported Potential sulfonamide-like activity

    Key Observations:

    • Aryl Group Effects: Replacing the 4-chlorophenyl group with a 2,4-dimethoxyphenyl () introduces electron-donating methoxy groups, which could enhance solubility but reduce metabolic stability compared to the electron-withdrawing chloro group.

    Halogen Substituent Effects

    The 4-chlorophenyl group is a critical feature of the target compound.

    Biological Activity

    N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-0680, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

    The compound has the following chemical properties:

    PropertyValue
    Molecular Formula C18_{18}H14_{14}ClNO3_{3}
    Molecular Weight 327.8 g/mol
    CAS Number 872866-51-8

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of this compound. A significant evaluation involved determining its minimum inhibitory concentration (MIC) against various pathogens. The results indicated that this compound exhibits potent antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition studies .

    Table: Antimicrobial Activity Data

    PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
    Staphylococcus aureus0.220.2585
    Staphylococcus epidermidis0.250.3080

    Anti-inflammatory Effects

    The compound has also shown promising anti-inflammatory properties. In vitro assays demonstrated that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The inhibition of COX-2 is particularly noteworthy, as it is linked to various cancers and inflammatory diseases .

    The mechanism by which this compound exerts its biological effects involves several pathways:

    • DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase B, with IC50 values ranging from 12.27 to 31.64 μM, which is critical for bacterial DNA replication .
    • Cholinesterase Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's .
    • Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models .

    Study on Antimicrobial Efficacy

    In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of various derivatives of chromene compounds, including this compound. They found that this compound significantly inhibited biofilm formation and showed synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

    Study on Anti-inflammatory Properties

    Another investigation focused on the anti-inflammatory effects of chromene derivatives revealed that this compound effectively reduced pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

    • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-oxo-4H-chromene-2-carboxylic acid derivatives with 4-chloroaniline. Key steps include:

    • Annulation : Chromene core formation via cycloaddition or nucleophilic addition (e.g., using 4-oxo-4H-chromene-3-carboxaldehyde intermediates) .
    • Amidation : Reaction of the chromene-carboxylic acid with 4-chloroaniline using coupling agents like EDCI/HOBt .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from methanol .

    Q. How is the structural identity of this compound confirmed in academic research?

    • Methodological Answer :

    • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns). For example, monoclinic crystal systems (space group P21/n) with cell parameters a = 8.4408 Å, b = 26.844 Å, c = 10.4615 Å, and β = 100.398° .
    • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., 7,8-dimethyl groups and 4-chlorophenyl).
    • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1650 cm1^{-1} (amide bond) .

    Q. What in vitro assays are typically used for preliminary pharmacological screening?

    • Methodological Answer :

    • Enzyme inhibition : Dose-response assays (e.g., IC50_{50} determination) against kinases or proteases using fluorogenic substrates .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .
    • Solubility : Kinetic solubility assessed in PBS (pH 7.4) or DMSO for formulation compatibility .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in bioactivity data across different studies?

    • Methodological Answer :

    • Meta-analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
    • Structural analogs : Synthesize and test derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate electronic vs. steric effects .
    • Computational docking : Validate binding modes using software like AutoDock Vina to identify key interactions (e.g., hydrogen bonds with kinase active sites) .

    Q. What strategies optimize synthetic yield and purity for large-scale preparation?

    • Methodological Answer :

    • Design of Experiments (DoE) : Use response surface methodology to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a 23^3 factorial design can maximize yield in annulation reactions .
    • Scale-up purification : Replace column chromatography with industrial-scale crystallization (e.g., using methanol/water mixtures) .
    • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression to minimize byproducts .

    Q. How is the compound’s stability profiled under physiological conditions?

    • Methodological Answer :

    • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions .
    • LC-MS analysis : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the chromene ring) .
    • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor potency loss .

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